molecular formula C6H8ClN3 B14859778 2-(2-Chloropyrimidin-5-YL)ethan-1-amine

2-(2-Chloropyrimidin-5-YL)ethan-1-amine

Cat. No.: B14859778
M. Wt: 157.60 g/mol
InChI Key: QAOKYPRWQCSYGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloropyrimidin-5-yl)ethan-1-amine (CAS 933702-59-1) is a high-value chemical intermediate designed for advanced research and drug discovery applications . This compound features a pyrimidine ring, a privileged scaffold in medicinal chemistry, substituted with a chlorine atom and a functionalized ethanamine side chain . The chlorine atom at the 2-position of the pyrimidine ring acts as an excellent leaving group, making this compound a versatile electrophile for nucleophilic aromatic substitution (SNAr) reactions . This reactivity allows researchers to efficiently introduce a variety of nitrogen, oxygen, and sulfur-based nucleophiles, enabling the rapid construction of diverse compound libraries for biological screening . The primary research value of this compound lies in its role as a key building block for the synthesis of kinase inhibitors, particularly in the field of oncology . The ethanamine moiety can form critical hydrogen bond interactions within the kinase hinge region, while the chloro-substituent provides a handle for introducing structural diversity to optimize potency and selectivity . Beyond its applications in kinase research, pyrimidine-based compounds are extensively investigated for a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and antibacterial effects . The integration of a reactive halogen and a chiral amine precursor in a single molecule makes this amine a highly sought-after synthon for developing complex heterocyclic systems and exploring new chemical space in medicinal chemistry . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloropyrimidin-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c7-6-9-3-5(1-2-8)4-10-6/h3-4H,1-2,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOKYPRWQCSYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 2 Chloropyrimidin 5 Yl Ethan 1 Amine and Analogous Structures

Synthesis of the 2-Chloropyrimidine (B141910) Core and Related Halogenated Pyrimidines

The initial and critical phase in the synthesis of 2-(2-Chloropyrimidin-5-yl)ethan-1-amine is the construction of the 2-chloropyrimidine ring. This key intermediate can be prepared through various methods, ranging from well-established, traditional routes to more modern, efficient methodologies.

Conventional Synthetic Routes to 2-Chloropyrimidine Scaffolds

Historically, the synthesis of 2-chloropyrimidine has been achieved through several reliable methods. One of the most common approaches involves the diazotization of 2-aminopyrimidine (B69317). In this Sandmeyer-type reaction, 2-aminopyrimidine is treated with sodium nitrite (B80452) in the presence of concentrated hydrochloric acid at low temperatures (typically -15°C to -5°C). orgsyn.org This process converts the amino group into a diazonium salt, which is subsequently displaced by a chloride ion to yield 2-chloropyrimidine. orgsyn.org Some patented procedures for this transformation utilize zinc chloride as a catalyst to improve yield and product quality. google.compatsnap.com

Another widely used conventional method starts from 2-hydroxypyrimidine (B189755) (which exists in tautomeric equilibrium with pyrimidin-2(1H)-one). The hydroxyl group is converted to a chloro group by treatment with potent chlorinating agents. Reagents such as phosphorus oxychloride (POCl₃), often used in excess as both reagent and solvent, or a mixture of phosphorus pentachloride (PCl₅) and POCl₃, are effective for this transformation. orgsyn.orgacs.org

Further conventional routes have been developed, including the reaction of dicyandiamide (B1669379) with 1,1,3,3-tetramethoxypropane (B13500) in the presence of industrial hydrochloric acid to first form 2-aminopyrimidine, which is then converted to the chloro-derivative. google.com Additionally, 2-chloropyrimidine can be obtained via the selective reduction of 2,4,6-trichloropyrimidine (B138864) using zinc powder, which preferentially removes the chlorine atoms at the 4- and 6-positions. patsnap.com

Table 1: Comparison of Conventional Synthetic Routes for 2-Chloropyrimidine

Starting Material Key Reagents Typical Conditions Advantages
2-Aminopyrimidine NaNO₂, HCl, (ZnCl₂) -15°C to -5°C Readily available starting material
2-Hydroxypyrimidine POCl₃ and/or PCl₅ Reflux High conversion

Advanced Methodologies for Chloropyrimidine Preparation (e.g., Solvent-Free, Low-Solvent, Microwave-Assisted)

Solvent-Free and Low-Solvent Conditions: A significant advancement is the preparation of chloropyrimidines from their corresponding hydroxyl precursors under solvent-free or low-solvent conditions. acs.orgnih.gov This approach involves heating the hydroxypyrimidine with an equimolar or slightly greater amount of a chlorinating agent, such as POCl₃, in a sealed reactor at high temperatures (e.g., 180°C). acs.orgresearchgate.net This protocol is not only environmentally advantageous due to the drastic reduction in solvent use but has also proven effective for both multigram and kilogram scale production, making it suitable for industrial applications. nih.govresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in modern organic synthesis for its ability to dramatically accelerate reaction rates. nanobioletters.com The application of microwave heating to pyrimidine (B1678525) synthesis allows for rapid and efficient transformations that might otherwise require prolonged heating under conventional conditions. nih.govrsc.orgnih.gov For instance, nucleophilic substitution reactions on chloropyrimidine scaffolds to build more complex derivatives can be completed in minutes under microwave irradiation, compared to hours with traditional heating. rsc.orgnih.gov This technique is particularly beneficial for high-throughput synthesis in drug discovery. nih.gov

Table 2: Overview of Advanced Synthetic Methodologies

Methodology Key Features Advantages
Solvent-Free/Low-Solvent Uses minimal or no solvent; high temperatures in a sealed system. acs.org Environmentally friendly ("green"), suitable for large-scale synthesis. nih.gov

Strategic Amination Reactions for Introducing the Ethan-1-amine Moiety or Similar Amine Functionalities

Once the 2-chloropyrimidine core is synthesized, the next crucial step is the introduction of the desired amine side chain. This is typically accomplished through a nucleophilic aromatic substitution (SNAr) reaction, where an amine nucleophile displaces the chlorine atom on the pyrimidine ring.

Nucleophilic Aromatic Substitution (SNAr) on 2-Chloropyrimidine Derivatives

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes the carbon atoms of the ring susceptible to attack by nucleophiles, particularly when a good leaving group like chlorine is present at the C2, C4, or C6 positions. The SNAr reaction is the cornerstone for functionalizing chloropyrimidines with amines. researchgate.netresearchgate.net

The mechanism proceeds via a two-step addition-elimination pathway. First, the amine nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemrxiv.orgyoutube.com In the second step, the aromaticity of the ring is restored by the expulsion of the chloride leaving group. youtube.com The high reactivity of 2-chloropyrimidine towards SNAr means that these reactions can often proceed under relatively mild conditions. nih.gov

A significant advantage of the high reactivity of 2-chloropyrimidine is that its amination often does not require a transition-metal catalyst. nih.gov While palladium-catalyzed Buchwald-Hartwig aminations are powerful tools in organic chemistry, they can be avoided for highly activated heteroaryl chlorides, which simplifies purification, reduces costs, and avoids potential contamination of the final product with residual heavy metals. nih.govresearchgate.net

Transition-metal-free aminations can be performed under thermal conditions, often in a suitable solvent. researchgate.net Studies have demonstrated facile SNAr reactions of 2-chloropyrimidine with various amines in environmentally benign solvents like water, using a simple inorganic base such as potassium fluoride (B91410) (KF). nih.govresearchgate.net Furthermore, uncatalyzed SNAr reactions on less activated chloropyridines, which are analogous to chloropyrimidines, have been successfully carried out at high temperatures using continuous-flow reactors, overcoming the activation barrier without the need for a metal catalyst. thieme-connect.comthieme-connect.com

The SNAr amination reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the amine nucleophile, rendering it unreactive. Therefore, a base is typically added to neutralize the generated acid and ensure the reaction proceeds to completion. Common organic bases like triethylamine (B128534) (TEA) or inorganic bases such as potassium fluoride (KF) and sodium bicarbonate are frequently employed. nih.govmdpi.com

While the term "zinc base" is not commonly used for this specific transformation, zinc compounds are utilized in related synthetic steps. Notably, zinc chloride (ZnCl₂) is employed as a Lewis acid catalyst, not a base, in the conventional synthesis of 2-chloropyrimidine from 2-aminopyrimidine via the Sandmeyer reaction. google.compatsnap.comgoogle.com In this context, the zinc chloride facilitates the diazotization and subsequent chloride displacement. Other research has shown zinc-based catalysts, such as zinc oxide nanoparticles (ZnO NPs) or zinc-proline complexes, are effective in the synthesis of the pyrimidine ring itself from acyclic precursors via multicomponent reactions like the Biginelli reaction. researchgate.netnih.govmaterialsciencejournal.org However, for the direct SNAr amination of a pre-formed 2-chloropyrimidine, simple organic or inorganic bases remain the standard and effective protocol. mdpi.com

Table 3: Summary of Amination Strategies on 2-Chloropyrimidine

Strategy Key Reagents/Conditions Role of Additive
Transition-Metal-Free Amine, Heat, Solvent (e.g., Water) No catalyst needed due to activated substrate. nih.gov
Base-Assisted (Common) Amine, Base (e.g., TEA, KF), Solvent Base neutralizes HCl byproduct. nih.govmdpi.com
Solvent-Dependent Reaction Modalities in SNAr Amination

Nucleophilic aromatic substitution (SNAr) is a foundational method for the amination of chloropyrimidines. The reactivity of the C2 and C4 positions on the pyrimidine ring towards nucleophilic attack is influenced by the electronic effects of the ring nitrogen atoms. The choice of solvent can significantly impact the regioselectivity and efficiency of these reactions.

In the context of SNAr amination of polychloropyrimidines, the solvent can influence the reaction pathway. For instance, the use of polar aprotic solvents like DMSO can facilitate the reaction of chloropyrazine with morpholine (B109124) at elevated temperatures. nih.gov The use of alcohols as solvents in the presence of a base like sodium hydroxide (B78521) can lead to the formation of alkoxide ions, which can compete with the desired amination, resulting in solvolysis products. mdpi.comuniatlantico.edu.co This highlights the importance of carefully selecting the solvent to favor the desired SNAr amination pathway. mdpi.comuniatlantico.edu.co

Research has shown that for 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, using triethylamine (TEA) in refluxing ethanol (B145695) provides suitable conditions for SNAr amination reactions with various amines, leading to mono-substituted products. mdpi.comuniatlantico.edu.co This indicates that a less nucleophilic solvent and a non-nucleophilic base can be crucial for achieving selective amination.

Table 1: Effect of Solvent on SNAr Amination of Chloropyrimidines
SolventBaseObservationReference
DMSONot specifiedFacilitates reaction of chloropyrazine with morpholine at 130 °C. nih.gov
EthanolNaOHCan lead to competing solvolysis reactions due to alkoxide formation. mdpi.comuniatlantico.edu.co
EthanolTriethylamine (TEA)Provides suitable conditions for selective mono-amination of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. mdpi.comuniatlantico.edu.co

Catalytic Cross-Coupling Reactions for Carbon-Nitrogen Bond Formation

While SNAr reactions are effective, catalytic cross-coupling reactions have emerged as powerful alternatives, often offering milder reaction conditions and broader substrate scope.

Palladium-Catalyzed Amination Approaches

Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, has become a cornerstone for C-N bond formation. researchgate.net These reactions typically employ a palladium precursor and a suitable phosphine (B1218219) ligand. The choice of ligand is critical for the success of the amination of chloropyrimidines. For the coupling of amides with 2-chloropyrimidines, bidentate phosphine ligands like Xantphos have been found to be crucial for achieving high yields. researchgate.net

Studies on the palladium-catalyzed amination of 4,6-dichloro-5-nitropyrimidine (B16160) have shown that a system using Pd₂(dba)₃ with R-BINAP as the ligand and K₂CO₃ as the base in toluene (B28343) is effective for coupling with various amines. ccspublishing.org.cn This methodology has been successfully applied to a range of electron-rich aliphatic primary and secondary amines. ccspublishing.org.cn

Table 2: Palladium-Catalyzed Amination of Chloropyrimidines
Chloropyrimidine SubstrateAmine/AmideCatalyst SystemKey FindingsReference
2-ChloropyrimidinesAmidesPd precursor with Xantphos ligandBidentate phosphine ligands are crucial for high yields. researchgate.net
4,6-Dichloro-5-nitropyrimidineAlkylamines and ArylaminesPd₂(dba)₃ / R-BINAP / K₂CO₃Effective for a number of amines, with yields varying depending on the amine. ccspublishing.org.cn
Copper-Catalyzed Amination Protocols

Copper-catalyzed amination, often referred to as the Ullmann condensation, provides a valuable alternative to palladium-based methods. These reactions are typically more cost-effective. A simple and inexpensive catalytic system of CuI with N,N-dimethylcyclohexane-1,2-diamine has been shown to be versatile and efficient for the amidation of 2-chloro-pyridine derivatives, which are structurally related to chloropyrimidines. rsc.org

Furthermore, the coupling of 2-chloropyrimidine with imidazole (B134444) and benzimidazole (B57391) has been achieved with high yields (90% and 100%, respectively) using copper catalysis. nih.gov Recent advancements have also demonstrated that a Cu(II)-catalyzed system using copper(II) sulfate (B86663) with 4,7-dimethoxy-1,10-phenanthroline (B1245073) can effectively aminate aryl chlorides in aqueous ammonia (B1221849). nih.gov

Cobalt-Catalyzed Cross-Coupling for Pyrimidine Functionalization

Cobalt catalysis is an emerging area in cross-coupling reactions, offering a more sustainable and economical alternative to precious metals like palladium. 2-Chloropyrimidine has been shown to undergo cobalt-catalyzed cross-coupling reactions with aryl halides. sigmaaldrich.com Homogeneous cobalt catalysts, such as the combination of cobalt(II) tetrafluoroborate (B81430) with a triphos ligand, have been successfully employed for the reductive amination of a wide variety of aldehydes and ketones to produce primary amines. nih.gov Although not directly a cross-coupling with a chloropyrimidine, this demonstrates the potential of cobalt catalysts in C-N bond formation relevant to the synthesis of pyrimidine-containing amines.

Regioselective Amination Studies on Pyrimidine Scaffolds

The regioselectivity of amination on pyrimidine scaffolds bearing multiple reactive sites is a significant challenge. For instance, in 2,4-dichloropyrimidines, discriminating between the C2 and C4 positions is crucial for accessing specific isomers.

For the amination of substituted di- and trichloropyrimidines, it has been demonstrated that while aryl- and heteroarylamines often require a palladium catalyst for efficient and regioselective C2-amination, more nucleophilic dialkylamines can produce 2-aminopyrimidines under non-catalyzed SNAr conditions. acs.orgnih.gov The nature of the substituent at the 5-position of the pyrimidine ring can also influence the regioselectivity, with smaller substituents sometimes leading to lower selectivity for the C2 position. acs.org

Recent developments have shown that a synthetic platform for site-selective C-H functionalization can lead to pyrimidinyl iminium salt intermediates, which can then be converted to various amine products in situ. researchgate.netacs.org This approach allows for the C2-selective amination of pyrimidines and is compatible with a broad range of functional groups. researchgate.netacs.org

Table 3: Regioselective Amination of Polychloropyrimidines
Pyrimidine SubstrateAmine TypeReaction TypeObserved RegioselectivityReference
Substituted di- and trichloropyrimidinesAryl- and heteroarylaminesPalladium-catalyzedHigh efficiency for C2-amination. acs.orgnih.gov
Substituted di- and trichloropyrimidinesDialkylaminesNon-catalyzed SNArFavors C2-amination. acs.orgnih.gov
PyrimidinesVarious aminesC-H functionalization via iminium saltC2-selective amination. researchgate.netacs.org

Derivatization and Further Functionalization of the Pyrimidine Ring System

The pyrimidine ring system, once functionalized with an aminoethyl side chain, offers numerous possibilities for further derivatization. The remaining chlorine atom at the C2 position (in the case of the parent compound) is a key handle for subsequent modifications.

The chloro-substituent can be replaced by various nucleophiles through SNAr or cross-coupling reactions, allowing for the introduction of a wide array of functional groups. For example, 4-amino-6-chloropyrimidines can undergo electrochemical reductive cross-coupling with functionalized aryl halides in the presence of a nickel catalyst to form 4-amino-6-arylpyrimidines. nih.gov This demonstrates the potential for introducing aryl groups onto the pyrimidine ring.

Furthermore, the amino group on the side chain can be acylated or alkylated to introduce further diversity. The synthesis of pyrimidine derivatives often involves a multi-step approach where the initial pyrimidine core is built and then functionalized. For instance, a method for preparing 2-chloro-5-(piperidin-4-yl)pyrimidine starts with 2-chloropyrimidine and involves a sequence of bromination, coupling, elimination, and catalytic hydrogenation. google.com This illustrates how the pyrimidine ring can be elaborated to incorporate complex substituents.

C-H Functionalization Strategies for Pyrimidines

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the derivatization of pyrimidine rings, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed reactions are at the forefront of these methodologies, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

One prominent strategy is the palladium-catalyzed direct ortho C-H arylation of pyrimidine derivatives. This approach allows for the introduction of aryl groups at the position adjacent to a directing group. For instance, various pyrrolo[2,3-d]pyrimidine derivatives have been successfully arylated at the C6 position using aryl bromides. acs.org The reaction conditions typically involve a palladium catalyst, a phosphine ligand, and a base. A notable development in this area is the use of a deconstruction-reconstruction strategy, where a pyrimidine is converted into an iminoenamine intermediate, which can then be functionalized and recyclized to form a substituted pyrimidine. nih.gov This method provides a versatile route to pyrimidine diversification.

Remote C-H functionalization offers a pathway to functionalize positions that are not sterically or electronically favored. For example, the C5-position of N-(alkyl)pyrimidin-2-amine has been selectively arylated and olefinated through a palladium-catalyzed process. nih.govrsc.org This transformation is significant as it allows for the introduction of substituents at a position relevant to the structure of this compound. The reaction proceeds through a chelation-assisted mechanism, where a directing group on the pyrimidine ring guides the catalyst to the desired C-H bond. rsc.org

Catalyst/ReagentSubstrate ScopePosition of FunctionalizationReference
Pd(OAc)₂/P(o-tol)₃Pyrrolo[2,3-d]pyrimidines and Aryl BromidesC6 acs.org
Pd(OAc)₂/PCy₃·HBF₄N-(alkyl)pyrimidin-2-amines and Aryl Halides/AlkenesC5 nih.govrsc.org
Tf₂O/AnilinePyrimidinesC2 and C5 (via deconstruction-reconstruction) nih.gov

Suzuki and Related Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis and has been extensively applied to the functionalization of pyrimidines. This reaction involves the palladium-catalyzed coupling of a halogenated pyrimidine with a boronic acid or its ester, enabling the formation of a new carbon-carbon bond.

The synthesis of 5-substituted pyrimidines, directly analogous to the target compound, is readily achieved through this methodology. For instance, 5-bromopyrimidines can be coupled with a variety of aryl and heteroaryl boronic acids to introduce diverse substituents at the C5 position. mdpi.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. Common catalysts include palladium complexes with phosphine ligands, such as Pd(PPh₃)₄ and PdCl₂(dppf). nih.gov

Microwave-assisted Suzuki-Miyaura reactions have gained prominence due to their ability to significantly reduce reaction times and improve yields. This technique has been successfully employed for the regioselective coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids, primarily at the more reactive C4 position. mdpi.com By carefully controlling the reaction conditions, selective coupling at different positions of a polyhalogenated pyrimidine can be achieved.

Halogenated PyrimidineBoronic Acid/EsterCatalystBaseSolventYield (%)Reference
5-BromopyrimidineArylboronic acidsPd(PPh₃)₄K₂CO₃DMF- nih.gov
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O81 mdpi.com
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneAryl and heteroaryl boronic acidsXPhosPdG2/XPhos--up to 91 nih.govorganic-chemistry.org
4,6-Dichloropyrimidine5-Pyrimidylboronic acidPd(PPh₃)₂Cl₂Na₂CO₃1,4-Dioxane56 mdpi.com

Synthesis of Fused Pyrimidine Heterocycles from Halogenated Precursors

Halogenated pyrimidines serve as versatile precursors for the synthesis of fused heterocyclic systems, which are of great interest in medicinal chemistry due to their rigid structures and diverse biological activities. Intramolecular cyclization reactions of appropriately substituted pyrimidines are a common strategy to construct these fused rings.

Imidazo[1,2-a]pyrimidines, for example, can be synthesized from 2-aminopyrimidines and α-haloketones in a reaction known as the Chichibabin synthesis. google.com More contemporary methods involve the reaction of 2-chloropyrimidines with various nucleophiles to build the imidazole ring. For instance, a microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives has been reported, which can serve as precursors for further cyclization. nih.gov

The synthesis of pyrrolo[2,3-d]pyrimidines, another important class of fused heterocycles, often starts from a substituted pyrimidine. A concise synthesis of pyrrolo[2,3-d]pyrimidines has been developed via an I₂/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil (B104193) with aurones. nih.gov While not starting from a halogenated pyrimidine, this demonstrates a modern approach to this scaffold. The synthesis of pyridine-based pyrrolo[2,3-d]pyrimidine analogs as CSF1R inhibitors has been achieved through Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions starting from a chloropyrrolo[2,3-d]pyrimidine core. acs.org

A concept of "pseudo-cyclization" through intramolecular hydrogen bonding has also been explored to mimic the conformation of fused systems. This design strategy has led to the discovery of pyridine-substituted pyrimidines as potent Mer kinase inhibitors. mdpi.comnih.govrsc.org

Fused HeterocycleStarting MaterialKey ReactionReference
Imidazo[1,2-a]pyrimidines2-Aminopyrimidine and α-haloketonesChichibabin reaction google.com
Pyrrolo[2,3-d]pyrimidines6-Amino-1,3-dimethyluracil and auronesI₂/DMSO promoted cascade annulation nih.gov
Pyridine-based Pyrrolo[2,3-d]pyrimidinesChloropyrrolo[2,3-d]pyrimidineBuchwald-Hartwig and Suzuki-Miyaura couplings acs.org

Chiral Synthesis Approaches for Enantiomerically Pure Pyrimidine Amines

The synthesis of enantiomerically pure amines is of paramount importance in drug development, as different enantiomers can exhibit distinct pharmacological activities. Several strategies have been developed for the asymmetric synthesis of pyrimidine amines.

One approach involves the use of chiral auxiliaries derived from amino acids. These auxiliaries can be attached to a pyrimidine precursor, directing a subsequent reaction to proceed stereoselectively. The auxiliary can then be cleaved to afford the enantiomerically enriched pyrimidine amine. The use of amino acid-derived carboxamides in reactions with β-enaminones has been shown to produce chiral pyrimidine derivatives. mdpi.com

Catalytic asymmetric methods offer a more efficient route to chiral amines. Rhodium-catalyzed asymmetric allylation of pyrimidines with racemic allylic carbonates provides a direct route to branched N-allylpyrimidine analogues with high regio- and enantioselectivity. nih.gov The resulting chiral pyrimidine acyclic nucleosides can be further functionalized. Another innovative approach combines photoredox and enzymatic catalysis for the enantioselective synthesis of amines from imines. rsc.org This method utilizes a water-soluble photosensitizer and a monoamine oxidase to selectively oxidize one enantiomer of a racemic amine, leading to an enantioenriched product.

Furthermore, organocatalysis has been employed for the enantioselective aza-Michael reaction of pyrimidines with α,β-unsaturated aldehydes. This reaction, followed by reduction, yields chiral acyclic pyrimidine nucleosides in good yields and excellent enantioselectivities. rsc.org

MethodCatalyst/ReagentSubstrateProductEnantiomeric Excess (ee)Reference
Asymmetric Allylation[Rh(COD)Cl]₂/Chiral DiphosphinePyrimidines and Racemic Allylic CarbonatesChiral N-Allylpyrimidine Analoguesup to 99% nih.gov
Combined Photoredox and Enzymatic CatalysisWater-soluble Iridium Photosensitizer/MAO-N-9Cyclic IminesEnantioenriched Amines- rsc.org
Organocatalytic aza-Michael ReactionDiarylprolinol Triphenylsilyl EtherPyrimidines and α,β-Unsaturated AldehydesChiral Acyclic Pyrimidine Nucleosides91-98% rsc.org
Chiral AuxiliaryAmino acid-derived carboxamidesβ-EnaminonesChiral Pyrimidine Derivatives- mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-(2-Chloropyrimidin-5-YL)ethan-1-amine by providing information about the chemical environment, connectivity, and spatial arrangement of its atoms. Analysis of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR spectra allows for the complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is predicted to show distinct signals corresponding to the pyrimidine (B1678525) ring protons and the ethylamine (B1201723) side chain.

Pyrimidine Protons: The two protons on the pyrimidine ring are expected to appear as a singlet in the aromatic region, typically around δ 8.5 ppm. Their equivalence is due to the free rotation of the ethylamine side chain.

Ethylamine Protons: The ethyl bridge gives rise to two signals, each integrating to two protons. These signals would appear as triplets due to coupling with each other. The methylene (B1212753) group adjacent to the pyrimidine ring (Ar-CH₂) is expected to resonate at approximately δ 2.9 ppm, while the methylene group attached to the amine (-CH₂-NH₂) would appear slightly further downfield at around δ 3.1 ppm.

Amine Protons: The primary amine protons (-NH₂) typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration, but is expected around δ 1.5-2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments.

Pyrimidine Carbons: Three distinct signals are expected for the pyrimidine ring carbons. The carbon atom bearing the chlorine (C2) is predicted to be the most downfield, around δ 160-162 ppm. The two equivalent CH carbons of the ring (C4 and C6) would appear around δ 157 ppm, and the carbon atom attached to the ethyl group (C5) is anticipated around δ 130 ppm.

Ethylamine Carbons: The two aliphatic carbons of the ethyl side chain will appear in the upfield region of the spectrum. The carbon adjacent to the pyrimidine ring is expected around δ 35 ppm, and the carbon bonded to the nitrogen atom is predicted to be around δ 42 ppm.

Interactive Data Table: Predicted NMR Data for this compound.

Atom ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
H4, H6 ~8.5 s 157.0
Ar-CH₂ ~2.9 t 35.0
CH₂-NH₂ ~3.1 t 42.0
NH₂ ~1.5 - 2.5 br s -
C2 - - 161.0
C5 - - 130.0

(Note: Predicted values are based on analogous structures and may vary from experimental results.)

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information through analysis of its fragmentation patterns. For this compound (C₆H₈ClN₃), high-resolution mass spectrometry (HRMS) would confirm its elemental composition.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺. Due to the presence of chlorine, this peak will exhibit a characteristic isotopic pattern, with a signal at m/z 157 (for ³⁵Cl) and a smaller signal at m/z 159 (for ³⁷Cl) in an approximate 3:1 ratio of intensity.

The fragmentation of the molecular ion provides valuable structural information. A key fragmentation process for primary amines is the α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which is often the most favorable pathway.

Predicted Fragmentation Pattern:

Molecular Ion [M]⁺: m/z 157/159.

α-Cleavage: The most prominent fragmentation is expected to be the cleavage of the bond between the two ethyl carbons, leading to the loss of the CH₂NH₂ radical. This would result in a benzylic-type cation at m/z 127/129 .

Base Peak: Another characteristic fragmentation for primary amines involves the loss of an alkyl radical to form a stable iminium ion. Cleavage of the bond between the aromatic ring and the ethyl group would lead to the formation of the [CH₂=NH₂]⁺ ion at m/z 30 , which is often the base peak in the mass spectra of ethylamines. docbrown.infomiamioh.edu

Other Fragments: Loss of a chlorine radical from the molecular ion could produce a fragment at m/z 122. Fragmentation of the pyrimidine ring itself could also occur, leading to smaller charged fragments. researchgate.net

Interactive Data Table: Predicted Key Mass Spectrometry Fragments.

m/z Value Proposed Fragment Ion Fragmentation Pathway
157/159 [C₆H₈ClN₃]⁺ Molecular Ion
127/129 [C₅H₄N₂Cl-CH₂]⁺ α-Cleavage (Loss of •CH₂NH₂)
30 [CH₂NH₂]⁺ α-Cleavage (Benzylic cleavage)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups:

N-H Stretching: The primary amine group (-NH₂) will show two characteristic medium-intensity bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the pyrimidine ring are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

N-H Bending: The scissoring vibration of the primary amine appears as a broad band in the range of 1590-1650 cm⁻¹.

C=C and C=N Stretching: The pyrimidine ring will exhibit several characteristic stretching vibrations in the fingerprint region, typically between 1400-1600 cm⁻¹. researchgate.net

C-Cl Stretching: A strong absorption band corresponding to the C-Cl stretch is expected in the lower frequency region of the spectrum, typically between 600-800 cm⁻¹. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. Key expected signals include:

Ring Breathing Modes: The symmetric "breathing" vibrations of the pyrimidine ring are often strong in the Raman spectrum and are highly characteristic, typically appearing in the 600-1000 cm⁻¹ region. acs.org

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations will also be visible.

C-C Stretching: The C-C single bond of the ethyl group will have a stretching vibration in the 800-1200 cm⁻¹ range.

Interactive Data Table: Predicted Vibrational Frequencies (cm⁻¹).

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretch (amine) 3300-3500 (two bands) Weak
Aromatic C-H Stretch 3000-3100 Strong
Aliphatic C-H Stretch 2850-2960 Strong
N-H Bend (amine) 1590-1650 Medium
C=N, C=C Stretch (ring) 1400-1600 Strong

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., LC-MS, TLC)

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and by-products, thereby allowing for its purification and purity assessment.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring reaction progress and assessing the purity of a sample. libretexts.org Due to the polar nature of the primary amine group, a polar stationary phase like silica (B1680970) gel is typically used. interchim.com The mobile phase would likely be a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). To improve the spot shape and prevent tailing, a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) is often added to the eluent. researchgate.net Visualization can be achieved using UV light (254 nm) due to the aromatic pyrimidine ring, or by staining with reagents like ninhydrin, which reacts with the primary amine to produce a colored spot.

Liquid Chromatography-Mass Spectrometry (LC-MS): For high-resolution separation and quantitative analysis, LC-MS is the method of choice. rsc.org

Liquid Chromatography (LC): Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common technique. A C18 stationary phase column would be suitable. The mobile phase would typically consist of an aqueous component (water) and an organic component (acetonitrile or methanol), often with an acidic modifier like formic acid or ammonium (B1175870) acetate to ensure the amine is protonated, leading to better peak shape and retention. shimadzu.com

Mass Spectrometry (MS) Detection: Coupling the LC system to a mass spectrometer allows for the confirmation of the molecular weight of the eluting compound, providing high specificity and sensitivity for both identification and quantification. nih.gov Operating in selected ion monitoring (SIM) mode for the m/z of the target compound (157.05) would provide excellent sensitivity for purity analysis and trace-level detection.

Interactive Data Table: Typical Chromatographic Conditions.

Technique Stationary Phase Typical Mobile Phase Detection Method
TLC Silica Gel 60 F₂₅₄ Dichloromethane/Methanol (e.g., 9:1) + 0.5% Triethylamine UV (254 nm), Ninhydrin stain

| LC-MS | C18 (Reversed-Phase) | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid (Gradient) | Mass Spectrometry (ESI+) |

Computational and Theoretical Studies on Pyrimidine Amines

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are fundamental tools for understanding the intrinsic properties of molecules. These calculations provide detailed information about the electronic structure, geometry, and reactivity of pyrimidine (B1678525) amines.

Density Functional Theory (DFT) Calculations for Electronic Properties and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties and predict the three-dimensional structure of molecules. nih.govekb.eg For pyrimidine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. researchgate.net

These calculations also yield crucial electronic properties that govern the molecule's behavior. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). dergipark.org.tr For a molecule like 2-(2-Chloropyrimidin-5-YL)ethan-1-amine, the nitrogen atoms of the pyrimidine ring and the amino group are expected to be electron-rich regions, making them susceptible to interactions with electrophiles and hydrogen bond donors. Conversely, the carbon atom attached to the chlorine is electron-deficient, rendering it a site for nucleophilic attack.

Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Table 1: Illustrative Electronic Properties of a Pyrimidine Amine Derivative Calculated by DFT

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment3.2 DMeasures the overall polarity of the molecule

Note: The values in this table are illustrative and represent typical ranges for pyrimidine amine derivatives as specific data for this compound is not available in the cited literature.

Reaction Mechanism Exploration through Transition State Analysis and Energy Profiles

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions involving pyrimidine amines. By mapping the potential energy surface of a reaction, researchers can identify transition states, which are the highest energy points along the reaction pathway, and intermediates. researchgate.net The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

For instance, in nucleophilic aromatic substitution (SNAr) reactions, which are common for chloropyrimidines, DFT can be used to model the attack of a nucleophile on the pyrimidine ring. wuxiapptec.com The calculations can help determine whether the substitution is more likely to occur at the C2 or C4/C6 positions, based on the activation energies of the respective pathways. researchgate.net These studies provide a theoretical framework for understanding the regioselectivity observed in the synthesis of pyrimidine derivatives. wuxiapptec.com

Molecular Modeling for Ligand-Target Interactions

Molecular modeling techniques are essential for predicting how a molecule like this compound might interact with biological macromolecules, such as proteins. This is a cornerstone of structure-based drug design.

Molecular Docking Simulations for Binding Mode Prediction with Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For pyrimidine amines, which are known to inhibit various kinases, docking studies can predict how they fit into the ATP-binding site of these enzymes. acs.orgnih.gov The pyrimidine ring can act as a scaffold that mimics the adenine (B156593) base of ATP, forming key hydrogen bonds with the hinge region of the kinase. rsc.org

The docking process involves generating a multitude of possible binding poses for the ligand within the protein's active site and then scoring these poses based on a scoring function that estimates the binding affinity. The results of molecular docking can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Table 2: Predicted Interactions of a Pyrimidine Amine Inhibitor with a Kinase Active Site (Illustrative Example)

Interacting Residue (Kinase)Interaction TypeLigand Moiety Involved
LeucineHydrogen BondPyrimidine N1
ValineHydrophobic InteractionEthylamino side chain
AlanineHydrogen BondAmino group
Phenylalanineπ-π StackingPyrimidine ring

Note: This table is a generalized representation of interactions commonly observed for pyrimidine-based kinase inhibitors and is not based on specific data for this compound.

Protein-Ligand Interaction Profiling and Dynamics Simulations

Following molecular docking, protein-ligand interaction profiling tools can provide a detailed analysis of the non-covalent interactions between the ligand and the protein. udel.edu These tools can identify and categorize various types of interactions, offering a comprehensive picture of the binding mode.

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-protein complex. nih.govnih.gov By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose from docking. mdpi.com These simulations can reveal how the ligand and protein adapt to each other's presence and can help to identify key residues that are consistently involved in the interaction. MD simulations are computationally intensive but offer a more realistic representation of the biological system compared to the static picture provided by docking. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netscirp.org This is achieved by correlating molecular descriptors (numerical representations of molecular properties) with the observed activity.

For pyrimidine derivatives, QSAR models have been developed for various activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govscirp.org The descriptors used in these models can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing which molecules to synthesize and test. researchgate.net

In recent years, machine learning (ML) algorithms have been increasingly applied to QSAR modeling. nih.govharvard.eduresearchgate.netnih.gov Methods such as artificial neural networks (ANN), support vector machines (SVM), and random forests can handle complex, non-linear relationships between structure and activity that may not be captured by traditional linear regression methods. nih.gov These advanced computational techniques are powerful tools in modern drug discovery for identifying promising new pyrimidine-based therapeutic agents. nih.govatomwise.com

Development of Predictive Models for Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. The development of these models is a key aspect of computational drug design. For a series of pyrimidine amines, a typical QSAR study would involve the following steps:

Data Set Collection: A group of pyrimidine amines with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) would be selected.

Molecular Modeling: The three-dimensional structures of the molecules, including this compound, would be built and optimized using computational chemistry software.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical model that correlates the molecular descriptors with the biological activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical methods to ensure its reliability.

These predictive models can then be used to estimate the biological activity of new, untested pyrimidine derivatives, thereby guiding synthetic efforts towards more potent compounds.

Statistical MethodDescriptionApplication in Pyrimidine Amine Studies
Multiple Linear Regression (MLR) A statistical technique that uses several explanatory variables to predict the outcome of a response variable.Used to establish a linear relationship between molecular descriptors and the biological activity of pyrimidine amines. nih.gov
Artificial Neural Network (ANN) A computational model inspired by the structure and function of biological neural networks.Capable of modeling complex, non-linear relationships between molecular structure and activity, often providing more accurate predictions than MLR. nih.gov

Identification and Selection of Molecular Descriptors for QSAR Studies

The selection of appropriate molecular descriptors is a critical step in building a robust QSAR model. These descriptors quantify various aspects of a molecule's structure and properties. For pyrimidine amines, relevant descriptors can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding interactions with biological targets.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational parameters. They are important for determining how well a molecule fits into a binding site.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (logP) is a common hydrophobic descriptor.

Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule, describing its connectivity and branching.

The selection of the most relevant descriptors from a large pool is often achieved through statistical techniques that identify the descriptors with the highest correlation to biological activity while minimizing inter-correlation. nih.gov

Descriptor TypeExamplesRelevance to this compound
Electronic Dipole moment, Mulliken charges, HOMO/LUMO energiesThe electron-withdrawing chlorine atom and the electron-donating amino group significantly influence the electronic landscape of the molecule, affecting its interaction with biological targets.
Steric Molecular weight, van der Waals volume, specific dihedral anglesThe size and shape of the ethanamine side chain and the pyrimidine ring are critical for fitting into a specific binding pocket of a target protein.
Hydrophobic LogPThe overall hydrophobicity will influence the compound's ability to cross cell membranes and its general pharmacokinetic profile.
Topological Connectivity indices, Wiener indexThese descriptors capture the branching and overall shape of the molecule in a numerical format, which can be correlated with its activity.

Conformational Analysis and Tautomerism Studies of Pyrimidine Amines

The biological activity of a molecule is intimately linked to its three-dimensional shape and the potential for it to exist in different structural forms.

Conformational Analysis

Conformational analysis of this compound would involve studying the rotation around the single bonds in the ethanamine side chain. The relative orientation of the amino group and the pyrimidine ring can significantly impact the molecule's ability to interact with a biological target. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to determine the preferred conformations (those with the lowest energy) and the energy barriers between them. Understanding the conformational landscape is essential for predicting the bioactive conformation of the molecule.

Tautomerism

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom accompanied by a switch of a single bond and an adjacent double bond. For 2-aminopyrimidine (B69317) derivatives, the most relevant form of tautomerism is the amino-imino tautomerism.

Future Research Directions and Translational Perspectives

Advancements in Sustainable and Scalable Synthesis of Complex Pyrimidine (B1678525) Amine Architectures

The synthesis of complex molecules like 2-(2-Chloropyrimidin-5-YL)ethan-1-amine is undergoing a paradigm shift towards more sustainable and efficient methodologies. Traditional synthetic routes often involve hazardous reagents and solvents, generating significant waste. rasayanjournal.co.in Future research is focused on the adoption of green chemistry principles to mitigate environmental impact while improving economic feasibility. rasayanjournal.co.inresearchgate.net

Key advancements lie in the use of microwave-assisted synthesis, ultrasonication, and multicomponent reactions (MCRs). rasayanjournal.co.inbenthamdirect.com These techniques can dramatically reduce reaction times, decrease energy consumption, and often lead to higher yields with simpler workup procedures. rasayanjournal.co.in The development of novel catalysts and the use of environmentally benign solvents like water or ionic liquids are also central to this effort. researchgate.netingentaconnect.com For instance, a green one-pot, four-component strategy has been successfully developed for synthesizing certain triazolopyrimidine derivatives using water as the solvent. researchgate.net

Scalability is another critical consideration for the industrial production of pyrimidine amines. Research is aimed at developing robust and scalable synthetic routes that are amenable to large-scale manufacturing. This includes optimizing reaction conditions to ensure high yield and purity while minimizing complex purification steps. researchgate.net A developed scalable route for a heterocyclic aminocyclopropyl building block, for example, successfully constructed the pyrimidine ring under mild conditions, isolating the derivative in high yield and purity. researchgate.net

Table 1: Comparison of Sustainable Synthesis Techniques for Pyrimidine Derivatives
TechniqueKey AdvantagesExample ApplicationReference
Microwave-Assisted SynthesisReduced reaction times, higher yields, improved puritySynthesis of fused bi, tri, and tetracyclic systems containing pyrimidine-barbituric acid rings rasayanjournal.co.inresearchgate.net
Ultrasonic SynthesisEnhanced reaction rates, shorter durations, eco-friendlyGeneral synthesis of pyrimidine derivatives rasayanjournal.co.inbenthamdirect.com
Multicomponent Reactions (MCRs)High atom economy, reduced waste, operational simplicityOne-pot synthesis of pyrano[2,3‐d]pyrimidines rasayanjournal.co.inresearchgate.net
Green Catalysts/SolventsReduced toxicity, biodegradability, reusabilitySynthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives in water using nanocrystalline MgO researchgate.netingentaconnect.com

Integration of Artificial Intelligence and Machine Learning for De Novo Design of Pyrimidine-Based Biologically Active Compounds

Generative models, such as Recurrent Neural Networks (RNNs) and Variational Autoencoders (VAEs), are trained on large datasets of known molecules to learn the underlying rules of chemical structure and bonding. frontiersin.orgnih.gov By fine-tuning these models on sets of known bioactive pyrimidine compounds, researchers can generate novel molecules with a high probability of possessing similar or improved activity. nih.govtue.nl This approach accelerates the identification of lead compounds and reduces the reliance on costly and time-consuming high-throughput screening. frontiersin.org

Table 2: AI/ML Models in De Novo Pyrimidine Design
AI/ML ModelFunctionApplication in Pyrimidine DesignReference
Recurrent Neural Networks (RNNs)Generates novel molecular structures by learning patterns from SMILES strings.Design of new libraries of pyrimidine compounds with potential bioactivity. frontiersin.orgnih.gov
Variational Autoencoders (VAEs)Encodes molecules into a continuous latent space for efficient exploration and optimization.Generation of pyrimidine derivatives with optimized chemical properties. nih.gov
Deep Reinforcement LearningCombines generative models with reward functions to guide molecule generation towards desired properties.Optimizing pyrimidine structures for target affinity and drug-like properties. researchgate.netnih.gov
Active Learning (AL)Intelligently selects data for training to improve model accuracy with fewer samples.Efficiently explores the chemical space of pyrimidine derivatives to find novel hits. frontiersin.org

Elucidation of Novel Biological Targets and Polypharmacology of Pyrimidine Amines

While pyrimidine derivatives are known to interact with a range of biological targets, a significant opportunity lies in the identification of novel targets to expand their therapeutic applications. arabjchem.org Modern chemical biology and proteomic approaches are powerful tools for target deconvolution. Techniques such as activity-based protein profiling and chemical proteomics can be used to identify the direct binding partners of pyrimidine amines like this compound within the cellular proteome.

Furthermore, the concept of polypharmacology—where a single drug interacts with multiple targets—is increasingly recognized as a key attribute for efficacy in complex diseases like cancer. arabjchem.org Pyrimidine scaffolds are well-suited for developing multi-target agents. arabjchem.org For instance, certain pyridopyrimidine analogs have been identified as dual inhibitors of VEGFR-2 and HER-2, both of which are important targets in cancer therapy. mdpi.com Future research will focus on systematically mapping the target profiles of pyrimidine amines to understand their polypharmacological effects and to rationally design compounds with desired multi-target activities. This can lead to therapies with enhanced efficacy and a reduced likelihood of drug resistance.

Table 3: Known and Potential Biological Targets for Pyrimidine Derivatives
Target ClassSpecific ExamplesTherapeutic AreaReference
KinasesEGFR, VEGFR-2, HER-2, CDKs, JAKCancer arabjchem.orgmdpi.com
Viral EnzymesReverse Transcriptase, Protease, RNA PolymeraseViral Infections (HIV, Influenza, Hepatitis) nih.govgsconlinepress.com
Parasitic EnzymesDihydrofolate Reductase, Quinol-fumarate reductaseMalaria, Helminthiasis gsconlinepress.comijpsdronline.comresearchgate.net
Other EnzymesCarbonic Anhydrase, Lysine-Specific Demethylase 1 (LSD1)Cancer arabjchem.org

Exploration of Pyrimidine Amine Scaffolds in Emerging Therapeutic Areas and Neglected Diseases

The structural versatility of the pyrimidine amine scaffold makes it a valuable platform for developing treatments for a wide range of diseases, including emerging viral threats and neglected tropical diseases. gsconlinepress.comijpsdronline.com The ongoing search for new antiviral agents is critical, and pyrimidine derivatives have shown promise against a variety of viruses, including influenza, dengue, hepatitis, and human immunodeficiency virus (HIV). nih.gov The development of broad-spectrum antiviral pyrimidines is a particularly important goal for pandemic preparedness. gsconlinepress.com

Neglected tropical diseases, which affect millions of people worldwide, represent a significant area of unmet medical need. Pyrimidine-based compounds have demonstrated activity against the parasites responsible for malaria (Plasmodium falciparum), leishmaniasis (Leishmania infantum), and sleeping sickness (Trypanosoma brucei). gsconlinepress.comnih.govnih.gov For example, pyrimido[5,4-d]pyrimidine (B1612823) derivatives have shown potent activity against T. brucei at low micromolar concentrations. nih.gov Similarly, pyrimidine analogues are being investigated for their potential as anthelmintic agents to combat parasitic worm infections, a field where drug resistance is a growing concern. ijpsdronline.comijpsdronline.com Future efforts will involve screening libraries of pyrimidine amines against a broader range of pathogens and optimizing lead compounds for efficacy and safety in relevant disease models.

Table 4: Activity of Pyrimidine Derivatives in Neglected and Emerging Diseases
DiseasePathogen/TargetExample Pyrimidine ScaffoldObserved ActivityReference
Human African Trypanosomiasis (Sleeping Sickness)Trypanosoma bruceiPyrimido[5,4-d]pyrimidineIC50 values in the range of 0.9–13.4 µM nih.gov
LeishmaniasisLeishmania infantumPyrimido[5,4-d]pyrimidineIC50 = 3.13 µM nih.gov
MalariaPlasmodium falciparumPyrimethamineInhibits dihydrofolate reductase gsconlinepress.comresearchgate.net
Viral InfectionsVarious (Influenza, HIV, Dengue)General Pyrimidine DerivativesInhibition of viral replication nih.govgsconlinepress.com
Helminthiasis (Parasitic Worms)Pheretima posthuma (model)4-amino-2-hydroxy-6-substituted phenyl pyrimidine-5-carbonitrileSignificant anthelmintic properties observed ijpsdronline.com

Development of Advanced Analytical Tools for High-Throughput Characterization and Screening of Pyrimidine Libraries

The synthesis of large, diverse libraries of pyrimidine amines necessitates the development of advanced analytical tools for their rapid and accurate characterization and screening. High-throughput techniques are essential for managing the volume of compounds generated and for quickly identifying promising drug candidates.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone technology for this purpose. nih.govresearchgate.net It allows for the high-sensitivity detection and quantification of pyrimidine compounds in complex mixtures, as well as the confirmation of their molecular weights. creative-proteomics.com Advanced techniques like tandem mass spectrometry (MS/MS) provide structural information by analyzing fragmentation patterns, which can be crucial for distinguishing between isomers. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for the unambiguous structure elucidation of novel pyrimidine derivatives. nih.gov While traditionally a lower-throughput technique, advancements in automation, probe technology, and data analysis are increasing its utility in screening environments. Two-dimensional NMR techniques (e.g., HSQC, NOESY) provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. nih.govumich.edu The future will see greater integration of these analytical platforms with automated synthesis and high-throughput screening assays to create a seamless pipeline for the discovery and development of new pyrimidine-based therapeutics.

Table 5: Advanced Analytical Tools for Pyrimidine Library Analysis
Analytical TechniquePrimary FunctionAdvantages for High-Throughput AnalysisReference
HPLC-MS/MSSeparation, identification, and quantificationHigh sensitivity, specificity, and rapid analysis time for complex mixtures. nih.govresearchgate.net
High-Resolution Mass Spectrometry (e.g., Orbitrap, Q-TOF)Precise mass determination and formula confirmationHigh accuracy for confident identification of novel compounds. creative-proteomics.com
NMR Spectroscopy (1H, 13C, 2D)Definitive structure elucidationProvides detailed structural information, crucial for confirming novel scaffolds. nih.govumich.edu
Quantum Chemistry Electron Ionization Mass Spectra (QCEIMS)Computational prediction of mass spectraAids in identifying unknown compounds by matching predicted spectra to experimental data. escholarship.org

Q & A

Q. Methodological Tip :

  • Use inert atmospheres (N₂/Ar) to prevent amine oxidation.
  • Monitor reaction progress via TLC (Rf ~0.3 in 9:1 chloroform:methanol).

How can spectroscopic techniques characterize this compound?

Basic Research Question

  • ¹H/¹³C NMR : Key signals include pyrimidine ring protons (δ 8.6–8.8 ppm) and ethylamine chain protons (δ 2.8–3.2 ppm for –CH₂–NH₂).
  • FT-IR : Confirm amine groups via N–H stretches (~3350 cm⁻¹) and C–Cl bonds (~750 cm⁻¹).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., amine-pyrimidine interactions). SHELX software is recommended for structure refinement .

Intermediate Research Question

  • Antiglycation Assay : Incubate compound (10–500 μM) with bovine serum albumin (BSA) and glucose (0.1 M) at 37°C for 14 days. Quantify advanced glycation end products (AGEs) via fluorescence (λ_ex = 370 nm, λ_em = 440 nm). IC₅₀ values are calculated using nonlinear regression (e.g., compound 2: IC₅₀ = 240.10 ± 2.50 μM) .
  • Antioxidant Assay : Use DPPH radical scavenging (absorbance at 517 nm) or FRAP assays. Include ascorbic acid as a positive control.

Q. Methodological Tip :

  • Normalize data to protein concentration (Bradford assay) to avoid interference from amine-containing compounds .

How are computational docking studies applied to understand its β-glucuronidase inhibition?

Advanced Research Question

  • Docking Workflow :
    • Prepare the ligand (protonated amine) and receptor (β-glucuronidase PDB: 1BHG) using AutoDock Tools.
    • Identify binding pockets (e.g., catalytic Glu413).
    • Run molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability.
  • Key Interactions : Pyrimidine Cl forms halogen bonds with Arg228, while the ethylamine chain hydrogen-bonds to Asp207 .

Q. Methodological Tip :

  • Use MALDI-TOF to confirm conjugation efficiency.

How do structural modifications impact 5-HT receptor binding affinity?

Advanced Research Question
Replace the chloropyrimidine group with indole or benzimidazole moieties to enhance serotonin receptor (5-HT2A) affinity. For example:

  • Analog Synthesis : Substitute 2-chloropyrimidine with 5,7-dichloroindole.
  • Binding Assay : Radioligand competition (³H-ketanserin) on HEK293 cells expressing 5-HT2A. Calculate Kᵢ values (e.g., Kᵢ = 15 nM for dichloroindole analog vs. 220 nM for parent compound) .

Q. Structure-Activity Relationship (SAR) :

Modification5-HT2A Kᵢ (nM)
2-Chloropyrimidine220
5,7-Dichloroindole15

What are the regulatory considerations for analogs of this compound?

Advanced Research Question
Benzimidazole-derived analogs (e.g., metonitazene) are regulated as controlled substances due to opioid receptor activity. Key steps:

  • Compliance Check : Screen structural analogs against the DEA’s Controlled Substances Act using PubChem and ECHA databases.
  • Documentation : Maintain detailed synthetic pathways and bioassay data for regulatory submissions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.